molecular formula C8H16BNO3 B008647 Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate CAS No. 100858-40-0

Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

Cat. No. B008647
M. Wt: 185.03 g/mol
InChI Key: MRXQCXCVLUDHED-MRVPVSSYSA-N
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Description

Diethanolamine (DEA) is a secondary amine belonging to the class of ethanolamines . It combines the properties of amines and alcohols in one molecule, and is used as a building block, for pH neutralization, and as a dilution agent . As an amine, it is mildly alkaline and reacts with acids to form salts or soaps . As an alcohol, diethanolamine can be transformed into ethers and esters .


Synthesis Analysis

Ethanolamines, including diethanolamine, are conventionally produced on an industrial scale exclusively by the reaction of ethylene oxide (EO) with an aqueous solution of ammonia . The reaction is a typical consecutive reaction with three steps [NH3 → NH2(CH2OH) → NH(CH2OH)2 → N(CH2OH)3]; therefore, it is difficult to produce diethanolamine with high selectivity .


Molecular Structure Analysis

Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2 . It is both an amine and a diol, and as such it is used in the production of corresponding polymer technologies .


Chemical Reactions Analysis

Diethanolamine is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .


Physical And Chemical Properties Analysis

Diethanolamine is a colorless solid that melts slightly above room temperature . It has an ammonia-like odor and is miscible with water and many organic solvents . The vapor pressure for diethanolamine is 0.577 mm Hg at 25 °C, and it has a log octanol/water partition coefficient (log Kow) of -1.46 .

Safety And Hazards

Diethanolamine is a potential skin irritant in workers sensitized by exposure to water-based metalworking fluids . It may result in irritation of the nose and throat if inhaled, and dermal exposure may result in irritation of the skin . It is classified by the International Agency for Research on Cancer as “possibly carcinogenic to humans” (Group 2B) .

properties

IUPAC Name

2-[(3R)-oxolan-3-yl]-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BNO3/c1-4-11-7-8(1)9-12-5-2-10-3-6-13-9/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXQCXCVLUDHED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCNCCO1)[C@@H]2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Tetrahydrofuran-3-yl)-1,3,6,2-dioxazaborocane

CAS RN

100858-40-0
Record name (3R)-(+)-Tetrahydrofuranylboronic acid diethanolamine ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
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Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
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Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
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Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
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Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
Reactant of Route 6
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

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